2,4-Dibromo-6-tert-butylpyridin-3-ol
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Overview
Description
2,4-Dibromo-6-tert-butylpyridin-3-ol is an organic compound with the molecular formula C9H11Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions, a tert-butyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-tert-butylpyridin-3-ol typically involves the bromination of 6-tert-butylpyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-tert-butylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced hydroxyl derivatives.
Scientific Research Applications
2,4-Dibromo-6-tert-butylpyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-tert-butylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another pyridine derivative with tert-butyl groups, known for its bulky structure and use as a non-nucleophilic base.
2,6-Di-tert-butylpyridine: Similar in structure but lacks the bromine atoms, used as a base in organic synthesis.
Uniqueness
2,4-Dibromo-6-tert-butylpyridin-3-ol is unique due to the presence of both bromine atoms and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H11Br2NO |
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Molecular Weight |
309.00 g/mol |
IUPAC Name |
2,4-dibromo-6-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H11Br2NO/c1-9(2,3)6-4-5(10)7(13)8(11)12-6/h4,13H,1-3H3 |
InChI Key |
OBLBMDVSIGTEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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